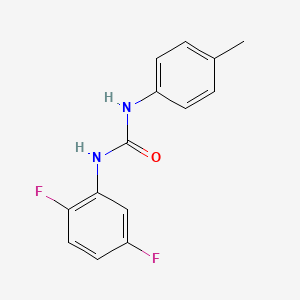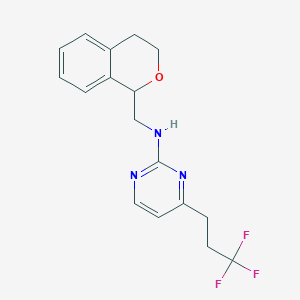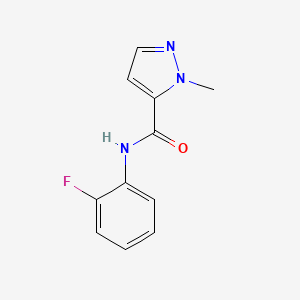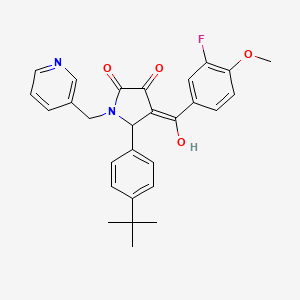![molecular formula C20H28N2O6 B5298260 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate](/img/structure/B5298260.png)
1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate, commonly known as TAK-659, is a small molecule inhibitor that selectively targets spleen tyrosine kinase (SYK). TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers.
Mecanismo De Acción
TAK-659 selectively targets 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate, a non-receptor tyrosine kinase that plays a key role in B-cell receptor signaling. By inhibiting 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate, TAK-659 blocks the activation of B-cells and prevents the production of autoantibodies that contribute to autoimmune diseases. In cancer cells, TAK-659 inhibits the proliferation and survival of tumor cells by disrupting signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects. In preclinical studies, TAK-659 has been shown to reduce inflammation and improve joint function in animal models of rheumatoid arthritis. TAK-659 has also been shown to reduce disease activity and improve survival in animal models of lupus and multiple sclerosis. In cancer cells, TAK-659 has been shown to induce cell cycle arrest and apoptosis, leading to the death of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its selectivity for 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate, which reduces the risk of off-target effects. TAK-659 also has good oral bioavailability, which makes it suitable for use in animal models and clinical trials. However, one limitation of TAK-659 is its relatively short half-life, which may limit its efficacy in some applications.
Direcciones Futuras
There are several future directions for the development of TAK-659. One area of focus is the optimization of the synthesis method to improve the yield and purity of the product. Another area of focus is the development of new formulations of TAK-659 that improve its pharmacokinetic properties and increase its half-life. In addition, there is interest in exploring the use of TAK-659 in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
Conclusion:
In conclusion, TAK-659 is a small molecule inhibitor that selectively targets 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole oxalate and has shown promising results in the treatment of various autoimmune diseases and cancers. TAK-659 has a well-characterized synthesis method, a clear mechanism of action, and a number of biochemical and physiological effects. While there are some limitations to its use, there are also several future directions for the development of TAK-659 that may lead to new treatments for these diseases.
Métodos De Síntesis
The synthesis method of TAK-659 involves several steps. The starting material is 4-tert-butyl-2-methylphenol, which is reacted with ethylene oxide to form 2-(4-tert-butyl-2-methylphenoxy)ethanol. The resulting product is then reacted with 1H-imidazole to form 1-{2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl}-1H-imidazole. Finally, the product is treated with oxalic acid to form the oxalate salt of TAK-659.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied for its potential use in the treatment of various autoimmune diseases and cancers. In preclinical studies, TAK-659 has shown promising results in the treatment of rheumatoid arthritis, lupus, and multiple sclerosis. TAK-659 has also been shown to have anti-tumor activity in various cancer cell lines, including lymphoma, leukemia, and breast cancer.
Propiedades
IUPAC Name |
1-[2-[2-(4-tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.C2H2O4/c1-15-13-16(18(2,3)4)5-6-17(15)22-12-11-21-10-9-20-8-7-19-14-20;3-1(4)2(5)6/h5-8,13-14H,9-12H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDFAUSGFPLXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C)(C)C)OCCOCCN2C=CN=C2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-Tert-butyl-2-methylphenoxy)ethoxy]ethyl]imidazole;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine](/img/structure/B5298189.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-cyclopropylacetamide](/img/structure/B5298200.png)

![N'-[(2-phenylacetyl)oxy]-1,2,4-oxadiazole-3-carboximidamide](/img/structure/B5298219.png)
![2-[5-[3-(1H-pyrazol-1-yl)benzoyl]-5,6-dihydropyrrolo[3,4-c]pyrazol-1(4H)-yl]ethanol](/img/structure/B5298223.png)
![4-chloro-N-isopropyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5298225.png)
![2-[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5298228.png)


![1-(4-fluorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5298245.png)

![5-{[2-(4-methoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5298252.png)
![4-[4-(1H-imidazol-1-ylmethyl)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5298263.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B5298274.png)